

# Official Dosage Modification Guidelines

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## Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

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The following table summarizes the management recommendations for CPK elevation based on the severity of the event, as provided in the official prescribing information [1].

Event Severity	Recommended Management Action
CPK elevation greater than 5x ULN	Withhold Augtyro until recovery to baseline or $\leq 2.5x$ ULN, then resume at the <b>same dose</b> [1].

| **CPK elevation greater than 10x ULN OR** Second occurrence of CPK  $>5x$  ULN | Withhold Augtyro until recovery to baseline or  $\leq 2.5x$  ULN, then resume at a **reduced dose** [1]. |

*Abbreviation: ULN, Upper Limit of Normal.*

## Clinical Context and Monitoring

- Clinical Presentation:** CPK elevation is often associated with **myalgia** (muscle pain) or muscular weakness [2] [3]. This is listed as one of the important warnings and precautions for **repotrectinib** [3].
- Frequency and Monitoring:** In the pivotal TRIDENT-1 trial, increased creatine kinase levels were a known adverse reaction [3]. For management, it is recommended to monitor CPK levels periodically as clinically indicated [1].

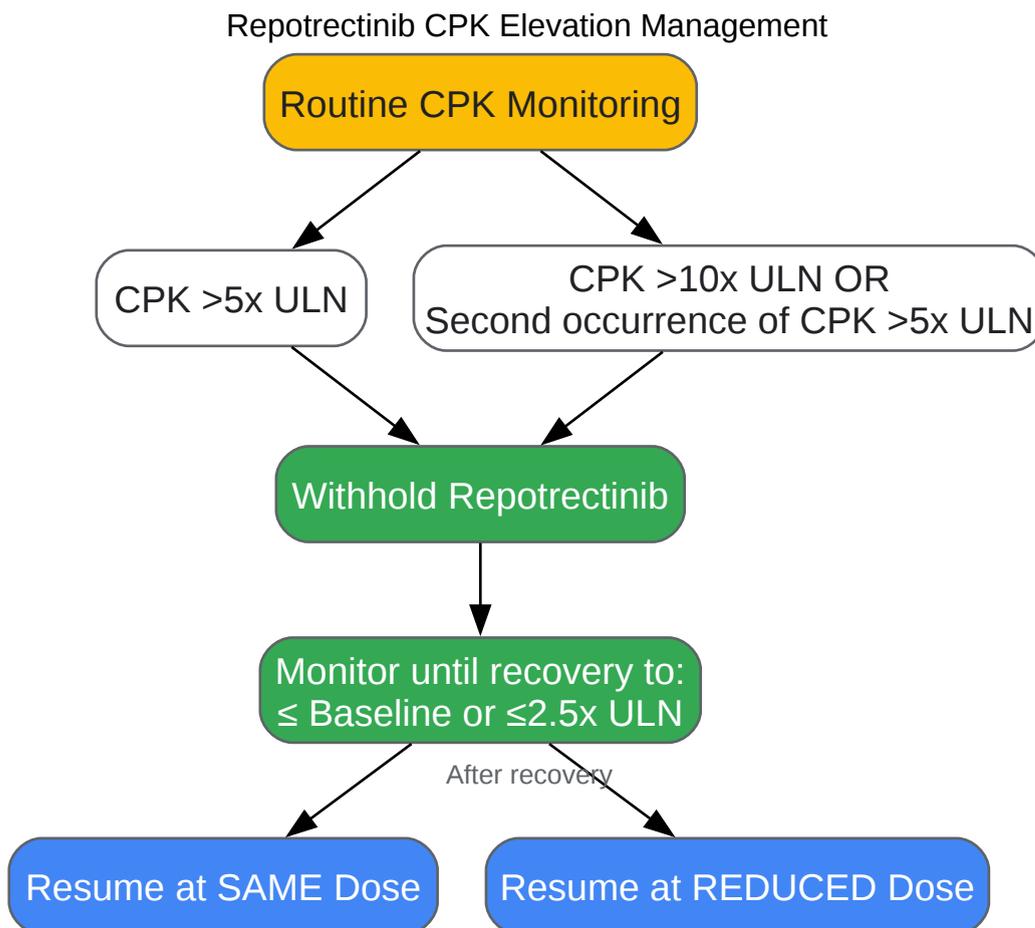
## Recommended Dose Reduction Levels

If a dose reduction is required due to CPK elevation or other adverse reactions, the following steps are recommended [1]:

Dose	First Reduction	Second Reduction
160 mg Once Daily	120 mg Once Daily	80 mg Once Daily
160 mg Twice Daily	120 mg Twice Daily	80 mg Twice Daily

## Clinical Management Workflow

The diagram below outlines the decision-making pathway for managing CPK elevation during **repotrectinib** treatment, based on the official guidelines.



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## Key Considerations for Professionals

- **Mechanism:** The specific mechanism by which **repotrectinib** causes CPK elevation is not fully detailed in the clinical prescriber information. For research purposes, investigating off-target effects on muscle cell kinases or drug-induced mitochondrial toxicity in myocytes could be relevant areas of study.
- **Integrated Management:** Myalgia with CPK elevation is one of several serious adverse reactions requiring monitoring. A comprehensive management plan should also include vigilance for central nervous system effects, interstitial lung disease/pneumonitis, and hepatotoxicity [4] [3].
- **Source of Data:** These guidelines are derived from the official manufacturer's prescribing information and the primary clinical trial (TRIDENT-1) that supported the FDA approval of **repotrectinib** [1] [5].

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## References

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